Viridicatin

Description

Structure

3D Structure

Properties

IUPAC Name |

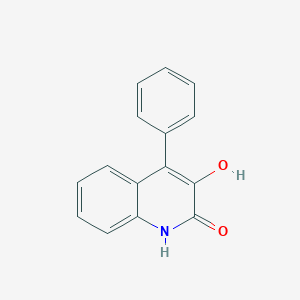

3-hydroxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVMXWVVMILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156022 | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-24-8 | |

| Record name | Viridicatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Producer Organisms

Isolation from Fungal Species

Viridicatin has been identified as a metabolic product of several fungal species. Its discovery and subsequent isolation have been a subject of research for decades, revealing a variety of producers.

A number of species within the Penicillium genus are known to produce this compound. Early research identified this compound as a metabolic product of Penicillium palitans, P. olivino-viride, P. puberulum, P. martensii, P. crustosum, and P. granulatum. nih.gov It has also been isolated from Penicillium cyclopium. nih.govresearchgate.net More recent investigations have expanded this list to include marine-derived Penicillium species. For instance, this compound and its analogue, 3-O-methylthis compound, have been isolated from the deep-sea fungus Penicillium griseofulvum. researchgate.net The compound has also been found in Penicillium aurantiogriseum isolated from Mediterranean Sea sediment and Penicillium sp. SF-5295, another marine-derived strain. nih.govresearchgate.net Additionally, the fungus Penicillium echinulatum CONTIG4, sourced from deep-sea sediments in the Gulf of Mexico, has been shown to produce high levels of this compound. researchgate.net

The genus Aspergillus also includes species capable of producing this compound. A notable example is Aspergillus versicolor XZ-4, a fungus associated with hydrothermal vent crabs in Taiwan, from which this compound derivatives have been isolated. mdpi.comnih.gov

Marine environments have proven to be a rich source of fungi that produce this compound. Many of the aforementioned Penicillium and Aspergillus species were isolated from marine habitats. researchgate.netnih.govresearchgate.netmdpi.comnih.gov These include fungi associated with marine invertebrates like crabs and those found in deep-sea sediments. researchgate.netresearchgate.netmdpi.comnih.gov For example, Penicillium sp. SF-5295 and Penicillium griseofulvum are both marine-derived fungi from which this compound or its derivatives have been isolated. researchgate.netnih.gov

Ecological Niches and Environmental Factors Influencing Production

The production of this compound by fungi is influenced by the specific ecological niches they inhabit and the prevailing environmental conditions.

Deep-sea sediments represent a unique ecological niche where this compound-producing fungi have been discovered. researchgate.netresearchgate.net Fungi in these environments are adapted to extreme conditions such as high pressure, low temperatures, and specific nutrient availability. For instance, a strain of Penicillium echinulatum isolated from the Gulf of Mexico was found to produce high levels of this compound under various culture conditions, with temperature being a key factor influencing its metabolic profile. researchgate.net Similarly, Penicillium griseofulvum isolated from deep-sea environments has been shown to produce viridicatol (B1683567), a derivative of this compound. researchgate.net

Fungi associated with marine animals, such as crabs, are another notable source of this compound. A strain of Aspergillus versicolor isolated from a hydrothermal vent crab was found to produce this compound derivatives. mdpi.comnih.gov This symbiotic or commensal relationship with marine fauna provides a distinct chemical environment that can influence the secondary metabolism of the fungi.

Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of bioactive secondary metabolites, including the quinoline (B57606) alkaloid this compound. mdpi.comekb.eg The genus Penicillium is a prolific and widespread group of fungi, frequently isolated as endophytes from a diverse range of plant species. nih.gov Various species within this genus are known producers of this compound and its derivatives. nih.gov

Research has identified several endophytic and marine-derived fungi capable of synthesizing these compounds. A chemical investigation of Penicillium aurantiogriseum (strain AUMC 9759), isolated from marine sediment in the Mediterranean Sea, revealed the presence of this compound along with other alkaloids like cyclopeptine (B22554) and dehydrocyclopeptine. researchgate.net Similarly, Penicillium solitum, a fungus isolated from a deep-sea sediment sample from the Northwest Atlantic Ocean, is a known producer of this compound. wikipedia.orgnih.gov Further investigation of this deep-sea strain led to the isolation of viridicatol, a closely related derivative. nih.gov The production of this compound has also been documented in cultures of Penicillium cyclopium. nih.gov

While direct production of this compound by other endophytic genera is less commonly reported, the production of its derivatives is noted. For instance, viridicatol was isolated from Phoma sp. (strain WF4), an endophyte found in the finger millet plant, Eleusine coracana. mdpi.com The ability of these endophytic microorganisms to produce such compounds highlights their biosynthetic potential, which may have evolved from their symbiotic relationship with host plants. mdpi.com

Table 1: Examples of this compound and Derivative-Producing Endophytic and Marine-Derived Fungi

| Fungal Species | Compound(s) Produced | Source of Isolation |

|---|---|---|

| Penicillium aurantiogriseum AUMC 9759 | This compound, Cyclopeptine, Dehydrocyclopeptine | Marine Sediment (Mediterranean Sea) researchgate.net |

| Penicillium solitum | This compound, Viridicatol | Deep-Sea Sediment (Atlantic Ocean) wikipedia.orgnih.gov |

| Penicillium cyclopium SM 72 | This compound | Not specified nih.gov |

Arctic Isolates

Fungi isolated from extreme environments, such as the Arctic and Antarctic, have adapted to survive in cold and hostile conditions, leading to the production of unique secondary metabolites. Several Penicillium species found in these polar regions have been identified as producers of this compound and related compounds.

Penicillium crustosum is a fungus commonly found in the Arctic, with isolates obtained from glacier ice, sea ice, and sea water. oup.com This species is a characteristic producer of viridicatins. oup.com A comprehensive study comparing 121 strains of P. crustosum, including 83 isolates from the Arctic, found that all examined strains produced viridicatols, a derivative of this compound. oup.com

Similarly, Penicillium solitum, known to produce this compound, has been described as a psychrotolerant (cold-tolerant) species isolated from marine sediments in Antarctica. wikipedia.orgresearchgate.net Its ability to germinate and grow at low temperatures demonstrates its adaptation to extreme cold environments. researchgate.networdpress.com The isolation of P. solitum from these polar marine habitats underscores the presence of this compound-producing fungi in the Earth's coldest regions. wikipedia.orgwordpress.com

Table 2: this compound and Derivative-Producing Fungi from Polar Regions

| Fungal Species | Compound(s) Produced | Region of Isolation | Habitat |

|---|---|---|---|

| Penicillium crustosum | Viridicatins, Viridicatols | Arctic oup.com | Glacier ice, sea ice, sea water oup.com |

Analytical Methodologies for Viridicatin Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and purification of Viridicatin from complex fungal extracts. High-performance liquid chromatography and thin-layer chromatography are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

In the analysis of fungal metabolites like this compound, reversed-phase HPLC is frequently used. This involves a nonpolar stationary phase (often C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The elution of compounds is achieved by either an isocratic method, where the mobile phase composition remains constant, or a gradient method, where the composition is varied over time to enhance separation. The retention time, the time it takes for this compound to travel through the column, is a key parameter for its identification under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Fungal Metabolite Analysis

| Parameter | Description |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table represents typical parameters and may need to be optimized for the specific analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative analysis of this compound and for monitoring the progress of its extraction and purification. nih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, which acts as the stationary phase. The plate is then placed in a developing chamber with a shallow layer of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The position of the separated compound is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. biotage.comyoutube.com The choice of the mobile phase is critical for achieving good separation, and various solvent systems with different polarities are tested to find the optimal conditions. Visualization of the separated spots can be achieved under UV light or by using staining reagents.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules like this compound. nih.gov This technique is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The two most common types of NMR spectroscopy used for organic compounds are ¹H NMR and ¹³C NMR.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The data obtained from these experiments, including chemical shifts (in ppm), coupling constants (in Hz), and signal multiplicities, are pieced together to deduce the precise arrangement of atoms in the this compound molecule.

Table 2: Predicted ¹³C and ¹H NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | 163.5 | - |

| 3 | 121.8 | - |

| 4 | 145.7 | 8.10 (s) |

| 4a | 127.9 | - |

| 5 | 129.5 | 7.50 (d, 8.0) |

| 6 | 124.3 | 7.20 (t, 8.0) |

| 7 | 131.6 | 7.65 (t, 8.0) |

| 8 | 118.9 | 7.30 (d, 8.0) |

| 8a | 138.1 | - |

| 1' | 121.2 | - |

| 2' | 128.4 | 7.45 (m) |

| 3' | 129.1 | 7.45 (m) |

| 4' | 130.2 | 7.45 (m) |

| 5' | 129.1 | 7.45 (m) |

| 6' | 128.4 | 7.45 (m) |

| NH | - | 10.5 (br s) |

Note: The data in this table is predicted and may vary slightly from experimental values.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly sensitive and accurate technique used to determine the elemental composition and exact mass of this compound. In this method, the sample is introduced into the mass spectrometer in a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

HRESIMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound with a high degree of confidence. This information is crucial for confirming the identity of this compound and for distinguishing it from other compounds with similar nominal masses.

LC-MS and Molecular Networking

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful analytical approach that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. frontiersin.org This hyphenated technique is particularly useful for the analysis of complex mixtures, such as fungal extracts, allowing for the detection and tentative identification of known and unknown compounds.

Molecular networking is a computational strategy that organizes and visualizes MS/MS fragmentation data. nih.gov In the context of this compound research, LC-MS/MS data from fungal extracts can be used to generate molecular networks. In these networks, molecules with similar fragmentation patterns are clustered together. This approach can help to rapidly identify this compound and its analogues within a complex extract by comparing their fragmentation spectra to those in spectral libraries or to previously characterized compounds. frontiersin.orgnih.gov This method accelerates the discovery of new natural products and provides insights into the metabolic profile of the producing organism.

Enzymatic Assays for Activity Profiling

Enzymatic assays are fundamental tools for profiling the activity of natural compounds like this compound by measuring their ability to inhibit or modulate the function of specific enzymes. These assays quantify the rate of an enzymatic reaction, typically by monitoring the consumption of a substrate or the formation of a product over time. nih.govwikipedia.org While this compound has established biological effects, including antimicrobial and cytotoxic properties, detailed studies profiling its specific interactions through direct enzymatic inhibition assays are not extensively documented in the scientific literature.

However, the principles of enzymatic assays provide a framework for how this compound's activity could be characterized. Such assays are crucial in drug discovery for determining a compound's potency and mechanism of action. superchemistryclasses.comnih.gov Common types of enzyme inhibition that can be assessed are competitive, noncompetitive, and uncompetitive inhibition, each revealing different aspects of how the compound interacts with the enzyme and its substrate. nih.govlibretexts.org

A typical enzyme inhibition assay involves several key steps:

Preparation: Solutions of the target enzyme, the substrate, the inhibitor (this compound), and a suitable buffer to maintain optimal pH are prepared. superchemistryclasses.com

Incubation: The enzyme is often pre-incubated with various concentrations of the inhibitor to allow for binding. superchemistryclasses.com

Reaction Initiation: The reaction is started by adding the substrate. superchemistryclasses.com

Monitoring: The reaction rate is measured, often using a spectrophotometer or fluorometer to detect changes in absorbance or fluorescence as the product is formed or the substrate is consumed. superchemistryclasses.com

Data Analysis: The reaction rates in the presence of the inhibitor are compared to the rate of the uninhibited reaction to determine the extent of inhibition and calculate parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Given this compound's classification as a quinoline (B57606) alkaloid, a class known for a wide range of bioactivities including antitumor and antimicrobial effects, potential enzymatic targets could include DNA topoisomerases, kinases involved in cell signaling, or key enzymes in microbial metabolic pathways. nih.govsci-hub.box Future research employing specific enzymatic assays would be invaluable for elucidating the precise molecular mechanisms underlying this compound's biological activities.

Cell-Based Assays for Biological Activity

Cell-based assays are critical for evaluating the biological effects of a compound in a cellular context, providing insights into its cytotoxicity, mechanism of action, and potential therapeutic applications. This compound and its analogs have been studied using various cell-based methodologies to determine their cytotoxic and anti-allergic properties.

Cytotoxicity Assays

Cytotoxicity assays are used to measure the degree to which a compound is toxic to cells. A study investigating the bioactive compounds from the marine-derived fungus Penicillium aurantiogriseum evaluated the cytotoxic effects of a fraction containing this compound. researchgate.netjournalissues.orgsemanticscholar.org The research utilized two human cancer cell lines: hepatic cellular carcinoma (HEPG2) and breast cancer (MCF-7) cells. The results demonstrated significant cytotoxic activity, with the IC₅₀ values recorded for the tested sub-fraction. researchgate.netjournalissues.orgsemanticscholar.org

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

|---|---|---|

| HEPG2 | Hepatic Cellular Carcinoma | 32.8774 |

| MCF-7 | Breast Cancer | 24.3284 |

Data derived from studies on a sub-fraction containing this compound from Penicillium aurantiogriseum. researchgate.netjournalissues.orgsemanticscholar.org

Mast Cell Degranulation Assays

To investigate potential anti-allergic activity, researchers often use rat basophilic leukemia (RBL-2H3) cells, which are a widely accepted model for studying mast cell degranulation. nih.govarcadiascience.com This process, where mast cells release mediators like histamine and enzymes like β-hexosaminidase, is a key event in allergic reactions. scirp.org Assays measure the amount of these released substances to quantify the degranulation response and the inhibitory effect of test compounds. nih.gov

While this compound itself has been tested, a more detailed study focused on its close homolog, viridicatol (B1683567). Research showed that viridicatol significantly inhibited the degranulation of RBL-2H3 cells in a dose-dependent manner, as measured by the reduced release of β-hexosaminidase and histamine. mdpi.comresearchgate.net The study established an IC₅₀ value for viridicatol and noted that it did not show measurable cytotoxic effects on the RBL-2H3 cells. mdpi.comresearchgate.net In a direct comparison within the same study, the inhibitory effect of viridicatol on β-hexosaminidase release was found to be stronger than that of this compound, a difference potentially attributed to an additional hydroxyl group in viridicatol's structure. mdpi.com

| Compound | Assay | Cell Line | Effect | IC₅₀ |

|---|---|---|---|---|

| Viridicatol | β-hexosaminidase & Histamine Release | RBL-2H3 | Dose-dependent inhibition of degranulation | 6.67 ± 0.6 µg/mL (26.3 µM) |

| This compound | β-hexosaminidase Release | RBL-2H3 | Weaker inhibition compared to viridicatol | Not Reported |

Data derived from studies on this compound and its homolog viridicatol. mdpi.comresearchgate.net

Strain Improvement and Production Optimization

Fermentation Conditions and Media Optimization

The biosynthesis of secondary metabolites like viridicatin is profoundly influenced by the physicochemical environment of the fungal culture. Optimizing these parameters is a critical step in maximizing production. Key factors that require careful consideration include the selection of appropriate substrates, the control of temperature and incubation period, and the maintenance of optimal pH and moisture levels, alongside the strategic selection of carbon and nitrogen sources.

The choice of solid substrate in solid-state fermentation (SSF) or the primary carbon source in submerged fermentation significantly impacts the metabolic output of Penicillium species. Different substrates can elicit varied enzymatic responses, leading to differential production of secondary metabolites. While specific studies on this compound are limited, research on other Penicillium mycotoxins has shown that the growth substrate has a distinctive effect on their production. For instance, certain agricultural products like rice and sunflower pulp can serve as effective substrates, providing the necessary nutrients and physical support for fungal growth and metabolite synthesis. The complex carbohydrate and nutrient profile of these natural substrates can induce the expression of biosynthetic gene clusters that might remain silent on simpler, defined media.

Table 1: Influence of Substrate on Secondary Metabolite Production in Penicillium spp. (Hypothetical Data for this compound)

| Substrate | This compound Yield (mg/g substrate) | Biomass (g/g substrate) |

|---|---|---|

| Rice | 5.2 | 0.45 |

| Sunflower Pulp | 3.8 | 0.60 |

| Wheat Bran | 4.5 | 0.55 |

| Corn Meal | 2.1 | 0.70 |

Temperature is a crucial parameter that governs the rate of fungal growth and enzymatic reactions. Most Penicillium species are mesophilic, with optimal growth temperatures typically ranging between 25-30°C. The optimal temperature for this compound production may, however, differ from that for maximal biomass accumulation, a common phenomenon in secondary metabolism. The incubation period is also a critical factor; this compound production often commences during the stationary phase of growth, after the primary growth phase has subsided. Prolonged incubation may lead to the degradation of the target compound by other fungal enzymes.

Table 2: Effect of Temperature and Incubation Period on this compound Production (Hypothetical Data)

| Temperature (°C) | Incubation Period (days) | This compound Yield (mg/L) |

|---|---|---|

| 20 | 10 | 150 |

| 25 | 14 | 350 |

| 30 | 14 | 280 |

| 25 | 21 | 220 |

The pH of the culture medium affects nutrient availability and the activity of extracellular enzymes, thereby influencing both fungal growth and metabolite production. The optimal initial pH for the production of secondary metabolites by fungi is often in the acidic to neutral range. During fermentation, the pH of the medium can change due to the consumption of substrates and the secretion of metabolic byproducts. Maintaining the pH within an optimal range is therefore essential for sustained production. In solid-state fermentation, the moisture level of the substrate is a critical determinant of microbial activity. Too little moisture can inhibit growth, while excessive moisture can lead to reduced porosity, hindering gas exchange.

The nature and concentration of carbon and nitrogen sources in the fermentation medium are of paramount importance for the synthesis of this compound. nih.govnih.gov These nutrients provide the building blocks and energy required for both primary and secondary metabolism. nih.govnih.gov The carbon-to-nitrogen (C/N) ratio is a key regulatory factor, with nitrogen limitation often triggering the onset of secondary metabolism.

Simple sugars like glucose are readily utilized for rapid biomass production, but more complex carbohydrates such as starch or cellulose may promote higher yields of secondary metabolites. The choice of nitrogen source, whether inorganic (e.g., ammonium salts) or organic (e.g., peptone, yeast extract), can also significantly influence the production of alkaloids. nih.govnih.gov

Table 3: Impact of Carbon and Nitrogen Sources on this compound Yield (Hypothetical Data)

| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | This compound Yield (mg/L) |

|---|---|---|

| Glucose | Ammonium Sulfate | 180 |

| Sucrose | Ammonium Sulfate | 210 |

| Glucose | Yeast Extract | 320 |

| Sucrose | Yeast Extract | 400 |

"One Strain, Many Compounds" (OSMAC) Approach

The "One Strain, Many Compounds" (OSMAC) approach is a powerful strategy for inducing the production of novel or previously undetected secondary metabolites from a single microbial strain. mdpi.comnih.gov This method is based on the principle that many biosynthetic gene clusters in fungi are silent or expressed at very low levels under standard laboratory conditions. mdpi.com By systematically altering cultivation parameters, it is possible to activate these cryptic pathways and unlock the full metabolic potential of the organism. nih.gov

The application of the OSMAC approach to a this compound-producing Penicillium strain would involve cultivating the fungus under a wide array of different conditions. This could include variations in:

Media Composition: Utilizing different solid and liquid media, such as Potato Dextrose Agar (PDA), Czapek-Dox agar, and various grain-based substrates. mdpi.com

Physical Parameters: Altering temperature, pH, aeration, and light exposure.

Elicitors: Introducing small molecules, such as enzyme inhibitors or precursors of the biosynthetic pathway, to trigger specific metabolic responses.

A metabolomic analysis of the extracts from these varied cultures, for instance using LC-MS, can then reveal the conditions under which this compound production is enhanced or new, related compounds are synthesized. mdpi.com For example, studies on Penicillium species have shown that different culture media can lead to the production of distinct profiles of secondary metabolites, including compounds structurally related to this compound like viridicatumtoxin A. nih.gov

Genetic Engineering and Metabolic Engineering Strategies

With a growing understanding of the biosynthetic pathway of this compound, genetic and metabolic engineering offer more targeted approaches to enhance its production. uwec.edu These strategies involve the direct manipulation of the fungal genome to optimize the flow of precursors towards the target molecule and to remove metabolic bottlenecks. mdpi.com

The biosynthesis of this compound involves a series of enzymatic steps, including the action of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), followed by tailoring enzymes such as dioxygenases and prenyltransferases. researchgate.netresearchgate.net Key engineering strategies could include:

Overexpression of Pathway Genes: Increasing the expression of genes encoding the key enzymes in the this compound biosynthetic pathway can lead to a significant increase in product yield. This can be achieved by placing these genes under the control of strong, constitutive promoters.

Deletion of Competing Pathways: Fungal genomes often contain multiple biosynthetic gene clusters that compete for the same precursors. Deleting the genes for pathways that lead to the formation of undesired byproducts can redirect the metabolic flux towards this compound synthesis.

Heterologous Expression: The entire biosynthetic gene cluster for this compound can be transferred and expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. This approach can be particularly useful if the native producer is difficult to cultivate or genetically manipulate.

Regulator Engineering: The expression of biosynthetic gene clusters is often controlled by specific transcription factors. Overexpressing activators or deleting repressors of the this compound gene cluster can "turn on" or enhance its expression.

These advanced molecular techniques, while complex, hold immense promise for the rational design of high-producing fungal strains for the industrial-scale production of this compound. uwec.edu

Gene Knockout Studies

Gene knockout studies are a fundamental approach in understanding and manipulating the biosynthetic pathways of secondary metabolites like this compound. By deleting specific genes, researchers can elucidate their function and potentially increase the production of desired compounds. While direct gene knockout studies specifically targeting the enhancement of this compound production are not extensively documented in the available research, studies on closely related compounds in similar fungal species provide significant insights.

A notable example is the research conducted on Penicillium aethiopicum, a producer of viridicatumtoxin, a polyketide structurally related to this compound. In this context, gene deletion experiments were pivotal in identifying the biosynthetic gene clusters responsible for the production of viridicatumtoxin and another secondary metabolite, griseofulvin. nih.govresearchgate.netuwa.edu.au

The key genes targeted in these studies were nonreducing polyketide synthases (NRPKSs). The deletion of the vrtA gene was shown to abolish the production of viridicatumtoxin, confirming its essential role in the biosynthetic pathway. Similarly, the knockout of the gsfA gene halted the production of griseofulvin. nih.govresearchgate.netuwa.edu.au These findings underscore the power of targeted gene deletion in redirecting metabolic flux and understanding the genetic basis of secondary metabolite production.

Table 1: Gene Knockout Experiments in Penicillium aethiopicum

| Gene Knockout | Target Gene | Effect on Metabolite Production | Reference |

|---|---|---|---|

| ΔvrtA | vrtA (NRPKS) | Abolished viridicatumtoxin production | nih.govresearchgate.netuwa.edu.au |

| ΔgsfA | gsfA (NRPKS) | Abolished griseofulvin production | nih.govresearchgate.netuwa.edu.au |

These studies on related compounds in the Penicillium genus serve as a blueprint for potential gene knockout strategies to enhance this compound production. By identifying and targeting competing pathways or negative regulators within the this compound biosynthetic gene cluster, it may be possible to increase its yield.

Activation of Silent Metabolite Gene Clusters

Fungal genomes often contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govresearchgate.netlifeasible.comfrontiersin.orgencyclopedia.pub Activating these silent clusters holds immense potential for the discovery of novel compounds and for increasing the production of known metabolites like this compound if its corresponding gene cluster is silent or poorly expressed. Several strategies have been developed to awaken these dormant pathways. nih.govresearchgate.netfrontiersin.orgencyclopedia.pub

Common Strategies for Activating Silent Gene Clusters:

Promoter Exchange: Replacing the native promoter of a silent gene or gene cluster with a strong, constitutive promoter can force the expression of the downstream genes. nih.govresearchgate.net

Inactivation of Repressors: Deleting or inactivating genes that encode repressor proteins, which normally keep the BGC turned off, can lead to its activation. researchgate.net

Overexpression of Activators: Many BGCs contain their own pathway-specific transcriptional activators. Overexpressing these activator genes can switch on the entire cluster. researchgate.net

Heterologous Expression: The entire silent BGC can be cloned and transferred into a different, more genetically tractable host organism, where it can be expressed. researchgate.net

Epigenetic Modification: Using small molecules to modify the chromatin structure can make silent gene clusters accessible to the transcriptional machinery. frontiersin.org

While the specific application of these techniques to a silent this compound gene cluster has not been detailed in the reviewed literature, these established methods represent promising avenues for future research to enhance this compound production.

Impact of Rare Earth Metals

The influence of rare earth metals on the secondary metabolism of fungi is an emerging area of research. While direct studies on the impact of these elements on this compound production are limited, investigations into their effects on other fungal metabolites provide a basis for potential applications.

Rare earth elements (REEs) can act as elicitors or stressors, potentially triggering changes in the metabolic profile of a fungus. The specific effects can be concentration-dependent and vary between different fungal species and REEs. For instance, the environmental and health impacts of REE production and their toxicity to various organisms are well-documented, suggesting that they can indeed influence biological systems. researchgate.netmdpi.comnih.govnih.govmdpi.com

Research on the interaction between fungal secondary metabolites and rare earth cations has shown that some metabolites can form complexes with these metals. This interaction could potentially influence the biosynthesis or secretion of the metabolite. However, there is currently a lack of specific data directly linking the addition of rare earth metals to an increase or decrease in this compound yield. Further investigation is required to determine if specific rare earth elements, at particular concentrations, could be utilized as a strategy to optimize this compound production in fungal cultures.

Toxicological Research and Safety Assessment

In vivo Toxicological Studies (Limited)

Detailed in vivo toxicological studies on Viridicatin are limited. One safety data sheet indicates that this compound is classified as "Harmful if swallowed" (Acute toxicity, oral, Category 4), which suggests potential adverse effects following a single ingestion. angenechemical.com However, specific lethal dose (LD50) values from acute toxicity studies are not provided.

Furthermore, no information is available on subacute, subchronic, or chronic toxicity studies. Such studies are crucial for determining the No Observed Adverse Effect Level (NOAEL) and identifying potential target organs for toxicity after repeated exposure. caymanchem.com A study involving the related compound viridicatol (B1683567) in an ovalbumin-induced mouse model focused on its anti-allergic activity and did not constitute a general toxicological assessment. nih.gov

Phototoxicity and Photosafety

The potential for this compound to cause phototoxicity—a non-immunologic skin reaction triggered by the interaction of a chemical with sunlight—has not been evaluated in the available literature. gsconlinepress.com Standard in vitro assays for photosafety, such as the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, have not been reported for this compound. gsconlinepress.com

Environmental Fate and Degradability

Specific studies on the environmental fate, persistence, and biodegradability of this compound are not available in the reviewed scientific literature. However, insights can be drawn from research on its parent chemical class, quinoline (B57606). Quinoline can be toxic and accumulate in water environments due to its high solubility and potentially low biodegradation rate. dtu.dk

Nevertheless, several microorganisms have been identified that can degrade quinoline. Bacteria such as Pseudomonas putida and Rhodococcus gordoniae have been shown to use quinoline as a sole carbon source, breaking it down through pathways involving intermediates like 2-hydroxyquinoline and 8-hydroxycoumarin. nih.govnih.gov The degradation process is influenced by environmental factors such as temperature and pH, with optimal degradation by Rhodococcus gordoniae occurring at 30°C and a pH of 8.0. nih.gov This suggests that, while potentially persistent, the core structure of this compound may be susceptible to microbial degradation in the environment. dtu.dknih.gov

Assessment of Carcinogenic Potential for this compound Remains Undetermined by Publicly Available Research

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant gap in the understanding of the carcinogenic potential of the chemical compound this compound. To date, no dedicated long-term animal bioassays or comprehensive in vitro studies investigating the carcinogenicity of this compound have been published.

The assessment of a compound's carcinogenic potential is a critical component of its toxicological profile. This evaluation typically involves a combination of in vivo studies in animal models and a battery of in vitro genotoxicity assays. These tests are designed to determine if a substance can cause cancer or damage genetic material, which could lead to the development of cancer. Standard assays include the Ames test for mutagenicity, chromosomal aberration tests, and mouse lymphoma assays, among others.

Despite the identification and study of this compound in other biological contexts, its potential to induce or promote cancer has not been a focus of published research. Consequently, there are no available data to populate tables on tumor incidence in animal models or to detail findings from genotoxicity assays.

The absence of such data means that the carcinogenic risk of this compound to humans and animals is currently unknown. Regulatory bodies and scientific researchers have not established a profile for this compound in the context of cancer-causing potential. Therefore, it is not possible to provide detailed research findings or data tables as requested, because this information does not appear to exist in the public domain. Further research, including long-term animal carcinogenicity studies and a full panel of genotoxicity tests, would be required to thoroughly assess the carcinogenic potential of this compound.

Future Directions and Research Gaps

Elucidation of Undefined Biosynthesis Pathways

While significant strides have been made in understanding the biosynthesis of viridicatin, gaps in knowledge still exist. The proposed biosynthetic pathway involves a series of enzymatic transformations, including the action of a non-heme dioxygenase and a hemocyanin-like protein to form the characteristic quinolone scaffold. researchgate.net Research has identified key enzymes, such as AsqJ and AsqI in Aspergillus nidulans, which catalyze critical steps in the formation of related aspoquinolones and the this compound scaffold. researchgate.net Specifically, AsqJ is responsible for the epoxidation of a cyclopeptin intermediate, and AsqI catalyzes the subsequent ring contraction. researchgate.net

However, the complete sequence of enzymatic reactions and the regulatory mechanisms governing the expression of the biosynthetic gene clusters are not yet fully understood. Future research should focus on the detailed characterization of all enzymes involved in the pathway, including those responsible for the initial steps of precursor formation. researchgate.netnih.gov Heterologous expression of the biosynthetic pathway in hosts like Saccharomyces cerevisiae and Aspergillus niger can be a valuable tool for producing intermediates and analogs, which will aid in the functional characterization of the enzymes. researchgate.netnih.gov A deeper understanding of these pathways could enable the engineered biosynthesis of novel this compound derivatives with improved pharmacological properties. researchgate.net

Discovery of Novel Antimicrobial Alkaloids

The this compound scaffold represents a promising starting point for the discovery of new antimicrobial agents. Fungi, particularly from the Penicillium genus, are a rich source of structurally diverse alkaloids with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The discovery of novel alkaloids from marine-derived fungi, such as penijanthines C and D with anti-Vibrio activities, highlights the untapped potential of these organisms. nih.gov

Future efforts should be directed towards the systematic exploration of fungal species, including those from unique environments like marine sediments and mangrove ecosystems, for the production of new this compound-type and other antimicrobial alkaloids. nih.govmdpi.com The "One Strain Many Compounds" (OSMAC) strategy, which involves varying cultivation conditions to induce the production of different secondary metabolites, has proven effective in expanding the chemical diversity of fungal extracts. frontiersin.org This approach, combined with modern analytical techniques for isolation and structure elucidation, can accelerate the discovery of novel antimicrobial alkaloids. frontiersin.orgnih.gov

Further Elucidation of Mechanisms of Action

A comprehensive understanding of the mechanism of action of this compound and its analogs is crucial for their development as therapeutic agents. While some studies have suggested potential biological targets, the precise molecular interactions remain largely unknown. For the related class of viridicatumtoxins, research has indicated that they inhibit bacterial growth by directly binding to undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall synthesis. nih.gov Molecular docking studies have further identified key amino acid residues involved in this interaction. nih.gov

Further research is needed to determine if this compound shares a similar mechanism or if it interacts with other cellular targets. Investigating the effects of this compound on bacterial cell morphology, membrane integrity, and essential cellular processes can provide valuable insights into its mode of action. Techniques such as proteomics and transcriptomics can be employed to identify the global cellular response to this compound treatment, thereby revealing its primary targets and downstream effects. A clear understanding of the mechanism of action will be instrumental in optimizing the structure of this compound for improved efficacy and reduced off-target effects.

Development of Efficient and Environmentally Friendly Synthesis Methods

The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is essential for facilitating further research and potential commercialization. While several total syntheses of this compound have been reported, many of these methods involve multiple steps and may not be suitable for large-scale production. researchgate.netnih.gov There is a growing need for synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. jddhs.commdpi.comnih.gov

Future research in this area should focus on the development of concise and convergent synthetic routes that minimize the use of hazardous reagents and solvents. nih.govbeilstein-journals.org The exploration of novel catalytic systems, such as biocatalysis and metal-catalyzed reactions, could lead to more efficient and selective transformations. jddhs.com Microwave-assisted synthesis and other energy-efficient techniques can also contribute to reducing the environmental impact of the synthetic process. jddhs.commdpi.com The ultimate goal is to develop a scalable and cost-effective synthesis that can provide a reliable supply of this compound and its analogs for extensive biological evaluation.

Expanding SAR Studies for Drug Development

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, as they provide critical information on how the chemical structure of a compound influences its biological activity. For this compound, a systematic exploration of the SAR is necessary to identify the key structural features responsible for its antimicrobial and other biological activities. This involves the synthesis of a diverse library of this compound analogs with modifications at various positions of the quinolone scaffold. rsc.org

By systematically altering substituents on the aromatic rings and the heterocyclic core, it is possible to probe the steric and electronic requirements for optimal activity. nih.gov These studies can help in identifying the pharmacophore, the essential part of the molecule for biological activity, and can guide the design of more potent and selective compounds. nih.gov The synthesized analogs should be evaluated in a battery of biological assays to determine their antimicrobial spectrum, potency, and potential cytotoxicity. Expanding SAR studies will be a crucial step in transforming this compound from a natural product lead into a viable drug candidate.

Exploration of Computational Tools in Drug Design

Computational tools have become an indispensable part of modern drug discovery, offering a rational and efficient approach to the design of new therapeutic agents. nih.govresearchgate.net In the context of this compound research, computational methods can be employed to accelerate the drug design process and to gain a deeper understanding of its interactions with biological targets. Molecular docking studies, for instance, can be used to predict the binding mode of this compound and its analogs to known or putative target proteins, such as bacterial enzymes. nih.govnih.gov

These in silico studies can help in prioritizing synthetic targets and in designing new derivatives with improved binding affinities. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activities, providing predictive models for the design of more potent compounds. The integration of computational chemistry with experimental studies will undoubtedly streamline the process of developing this compound-based drugs.

Overcoming Bottlenecks in Natural Product Discovery

The discovery of novel natural products like this compound is often hampered by a number of challenges, including the rediscovery of known compounds, difficulties in cultivating microorganisms, and the silent or low-level expression of biosynthetic gene clusters. frontiersin.orgnih.govnih.gov Overcoming these bottlenecks is essential for unlocking the full potential of natural products as a source of new medicines. nih.govmdpi.comfuturelearn.comnih.gov

Modern approaches such as genome mining and bioinformatics can be used to identify and prioritize microbial strains that are likely to produce novel bioactive compounds. nih.govnih.gov Advances in microbial cultivation techniques, including the use of co-culture and elicitors, can be employed to activate silent gene clusters and induce the production of previously unobserved metabolites. frontiersin.org Furthermore, the development of high-throughput screening platforms and advanced analytical techniques, such as mass spectrometry and NMR, can facilitate the rapid identification and characterization of new natural products. mdpi.comnih.gov A multi-pronged approach that combines these modern strategies will be key to overcoming the existing challenges in natural product discovery. mdpi.comglchemtec.caljmu.ac.uk

Q & A

Q. What are the primary methods for isolating Viridicatin from Penicillium species, and how do they ensure purity?

this compound is isolated via solvent extraction and chromatographic techniques. Initial extraction from fungal cultures (e.g., Penicillium viridicatum) uses methanol or ethanol, followed by partitioning with organic solvents like ethyl acetate. Column chromatography (e.g., silica gel) and recrystallization are employed for purification . Cunningham & Freeman (1953) detailed these methods, emphasizing the importance of monitoring purity via melting point analysis and thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are critical for confirming this compound’s structure?

Structural elucidation relies on nuclear magnetic resonance (NMR) for carbon (¹³C) and proton (¹H) assignments, mass spectrometry (MS) for molecular weight verification (m/z 237.3), and infrared (IR) spectroscopy for functional group identification (e.g., quinolinone carbonyl stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How does this compound exhibit selective bioactivity against Mycobacterium tuberculosis?

this compound shows potent in vitro activity against M. tuberculosis (MIC ~1:15,000 dilution) but minimal effects on Gram-positive/negative bacteria. This selectivity may arise from its interaction with mycobacterial enzymes or cell wall components absent in other bacteria. Comparative assays using M. tuberculosis H37Rv strains and standard microdilution methods are recommended to validate activity .

Advanced Research Questions

Q. What enzymatic and non-enzymatic pathways contribute to this compound biosynthesis?

this compound biosynthesis involves two routes:

- Enzymatic : AsqJ catalyzes the oxidation of cyclopeptin to dehydrocyclopeptin, which rearranges into this compound.

- Non-enzymatic : Under acidic conditions (pH < 4), cyclopeptin undergoes spontaneous rearrangement via quinone methide intermediates to form this compound. pH-dependent studies (4–7) reveal competing pathways yielding analogs like viridicatol .

Q. How should researchers design experiments to assess this compound’s anti-parasitic activity?

Use standardized in vitro assays:

- Leishmaniasis : Measure IC₅₀ against L. amazonensis promastigotes (e.g., 4.1 ± 0.6 µg/mL ).

- Malaria : Test growth inhibition of P. falciparum cultures (IC₅₀ = 2.2 ± 0.1 µg/mL ). Include controls (e.g., amphotericin B) and validate via dose-response curves. Ensure solubility in DMSO/DMF and cytotoxicity testing on mammalian cells to rule off-target effects .

Q. How can contradictions in this compound’s bioactivity data be resolved?

Discrepancies in IC₅₀ values (e.g., N. caninum: 18.5 ± 4.3 µg/mL ) may stem from strain variability, assay conditions (e.g., pH, solvent), or purity. Mitigate by:

Q. What methodologies enable the incorporation of this compound-like scaffolds into DNA-encoded libraries (DELs)?

A modular synthesis approach couples isatin derivatives with DNA-tagged aldehydes using benzenesulfonyl hydrazide as a catalyst. Post-synthesis, validate DNA compatibility via enzymatic ligation and qPCR. This strategy diversifies DELs with natural-product-inspired scaffolds, enabling high-throughput screening for drug discovery .

Methodological Best Practices

- Handling and Storage : Store this compound at -20°C in anhydrous DMSO to prevent degradation. Use inert atmospheres (e.g., N₂) during synthesis to avoid oxidation .

- Data Reproducibility : Document chromatographic gradients, NMR acquisition parameters, and bioassay conditions in detail to facilitate replication .

- Ethical Compliance : Restrict use to in vitro studies; avoid human/animal applications due to uncharacterized toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.